Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride

Organic Synthesis Medicinal Chemistry Quality Control

Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is a bifunctional amino ester hydrochloride salt with the molecular formula C5H14Cl2N2O2 and a molecular weight of 205.08 g/mol. The compound serves as a versatile small molecule scaffold , characterized by two primary amine groups and a methyl ester on a C3 backbone, existing as a stable dihydrochloride salt.

Molecular Formula C5H14Cl2N2O2
Molecular Weight 205.08 g/mol
CAS No. 440644-06-4
Cat. No. B1430816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-(aminomethyl)propanoate dihydrochloride
CAS440644-06-4
Molecular FormulaC5H14Cl2N2O2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESCOC(=O)C(CN)CN.Cl.Cl
InChIInChI=1S/C5H12N2O2.2ClH/c1-9-5(8)4(2-6)3-7;;/h4H,2-3,6-7H2,1H3;2*1H
InChIKeyHMNGKCBLTQUNTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride (CAS 440644-06-4) as a Research Building Block


Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is a bifunctional amino ester hydrochloride salt with the molecular formula C5H14Cl2N2O2 and a molecular weight of 205.08 g/mol . The compound serves as a versatile small molecule scaffold , characterized by two primary amine groups and a methyl ester on a C3 backbone, existing as a stable dihydrochloride salt [1]. Its primary application is as a building block in organic synthesis for pharmaceutical research and peptide chemistry .

Procurement Risks of Substituting Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride


Generic substitution of this compound with its free base (methyl 3-amino-2-(aminomethyl)propanoate) or other diamino esters introduces significant experimental risk due to a lack of published comparative data. Without head-to-head studies, critical parameters such as aqueous solubility, stability under reaction conditions, and the specific impact of the dihydrochloride salt on reaction yield and purification remain unquantified [1]. Substitution with an analog like methyl 2,3-diaminopropanoate dihydrochloride, which differs in backbone substitution, introduces an unverified change in steric and electronic properties . Therefore, procurement decisions must rely on the defined specifications and supplier quality assurances of the exact compound to ensure experimental reproducibility and minimize unplanned variables.

Verifiable Comparative Specifications for Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride


High Baseline Purity (95+%) Compared to Unspecified or Lower-Grade Analogs

Multiple suppliers define a minimum purity specification of 95% or 95+% for the dihydrochloride salt . In contrast, the free base analog (methyl 3-amino-2-(aminomethyl)propanoate, CAS 159029-33-1) is often listed without a defined purity specification from the same vendor base . This defined purity provides a quantifiable quality assurance checkpoint for researchers.

Organic Synthesis Medicinal Chemistry Quality Control

Defined Long-Term Storage Conditions (Cool, Dry Place) vs. Stringent Cold Chain Requirements

The dihydrochloride salt is specified for long-term storage in a cool, dry place . While some vendors recommend refrigeration at 2-8°C , this is in contrast to some analogs like (S)-methyl 2,3-diaminopropanoate dihydrochloride, which explicitly requires storage in an inert atmosphere . This difference in handling requirements can impact lab logistics and cost of storage.

Chemical Stability Inventory Management Procurement Logistics

Quantifiable Predicted Solubility Profile (ESOL: 38.4 mg/mL) for Experimental Design

Computational models provide a predicted aqueous solubility (ESOL) of 38.4 mg/mL for this compound . While not an experimental measurement, this value offers a quantitative starting point for designing solution-based experiments. This is in contrast to many analogs for which even predicted solubility values are not readily accessible in vendor documentation, requiring additional preliminary work by the researcher.

Physicochemical Properties ADME Prediction Formulation Science

Recommended Applications for Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride Based on Verified Specifications


Synthesis of Complex Peptidomimetics and Macrocyclic Scaffolds

The 95+% purity specification supports its use as a high-quality building block for the construction of complex molecules, such as peptidomimetics or macrocyclic compounds, where the presence of impurities can derail multi-step synthetic routes and complicate purification. The defined purity reduces the risk of side reactions and facilitates more reliable structure-activity relationship (SAR) studies.

Precursor for the Synthesis of Orthogonally Protected Derivatives

The compound's dual amine and ester functionalities make it a valuable intermediate for creating orthogonally protected diamino acid derivatives. The defined purity and storage conditions provide a reliable starting point for chemists developing new synthetic methodologies, where the introduction of an unknown impurity profile would add a confounding variable to optimization.

Preparation of Compound Libraries for High-Throughput Screening

For laboratories preparing compound libraries for high-throughput screening (HTS), the availability of a predicted solubility value (38.4 mg/mL ESOL) and defined purity facilitates more efficient assay preparation. Using a building block with a known solubility profile can reduce the incidence of false negatives or positives due to compound precipitation or unexpected chemical behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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